molecular formula C20H14O3 B5248229 3-(benzyloxy)-6H-benzo[c]chromen-6-one

3-(benzyloxy)-6H-benzo[c]chromen-6-one

Cat. No.: B5248229
M. Wt: 302.3 g/mol
InChI Key: VABIAROAZJNLBQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6H-benzo[c]chromen-6-one (CAS 300826-39-5) is a synthetic derivative of the 6H-benzo[c]chromen-6-one core structure, which is the foundational scaffold of Urolithins—bioavailable metabolites of Ellagic Acid . This compound features a benzyloxy substituent, and its molecular formula is C20H14O3, with an average mass of 302.33 g/mol . Research into alkoxylated derivatives of 6H-benzo[c]chromen-6-one, such as this compound, has identified significant potential in developing treatments for neurodegenerative diseases like Alzheimer's . These derivatives are investigated as potent inhibitors of Phosphodiesterase 2 (PDE2), an enzyme target for enhancing cognitive function and providing neuroprotection . In vitro cell-based studies have demonstrated that related active compounds can protect hippocampal HT-22 cells from corticosterone-induced neurotoxicity, a model relevant to neurodegenerative pathology . Furthermore, the 6H-benzo[c]chromen-6-one scaffold is also explored in other therapeutic areas, including as a selective agonist for the ERbeta receptor . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABIAROAZJNLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 3 Benzyloxy 6h Benzo C Chromen 6 One

Electrophilic and Nucleophilic Reactivity of the Benzo[c]chromen-6-one Core

The 6H-benzo[c]chromen-6-one scaffold possesses distinct regions of electrophilicity and nucleophilicity, governing its reaction patterns. The core structure can be viewed as a type of coumarin (B35378) or isocoumarin, featuring an α,β-unsaturated lactone system. tubitak.gov.tr This imparts electrophilic character to the carbonyl carbon and the β-carbon of the enone system, making them susceptible to nucleophilic attack.

Key synthetic strategies that exploit this reactivity include:

Michael Addition: The benzo[c]chromen-6-one core can act as a Michael acceptor. Domino reactions involving Michael addition followed by intramolecular condensation are used to build the core itself. For instance, the reaction between substituted 2-hydroxychalcones and β-ketoesters, promoted by a mild base like cesium carbonate, proceeds via a domino sequence of Michael addition, intramolecular aldol (B89426) condensation, oxidative aromatization, and lactonization to yield various benzo[c]chromen-6-one derivatives. nih.gov

Nucleophilic Addition to Chromones: In related syntheses, the C-2 position of a chromone (B188151) precursor is attacked by nucleophiles like acetonedicarboxylate. This is followed by ring opening and subsequent cyclization and aromatization to form the benzo[c]chromen-6-one skeleton. tubitak.gov.tr

Cycloaddition Reactions: The diene-like character of certain precursors can be utilized in Diels-Alder reactions to construct the polycyclic system. A metal-free approach involves a highly regioselective intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and a dienophile, followed by oxidative aromatization to give the 6H-benzo[c]chromene product. rsc.org

The aromatic rings of the benzo[c]chromen-6-one core can undergo electrophilic aromatic substitution, with the positions of attack directed by the existing substituents. The benzyloxy group at the C-3 position is an ortho-, para-directing group, activating the aromatic ring for electrophilic attack.

Functional Group Transformations Involving the Benzyloxy Moiety

The benzyloxy group serves two primary functions in the chemistry of this molecule: as a protecting group for the C-3 hydroxyl functionality and as a point for further modification.

The conversion of 3-(benzyloxy)-6H-benzo[c]chromen-6-one to 3-hydroxy-6H-benzo[c]chromen-6-one (a urolithin) is a crucial transformation. The benzyl (B1604629) ether is a common protecting group in organic synthesis, and its removal can be accomplished through several methods. organic-chemistry.org

Common Deprotection Methods for Benzyl Ethers

Method Reagents and Conditions Comments
Catalytic Hydrogenolysis H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate. This is the most common and often cleanest method. It proceeds under mild conditions and produces toluene (B28343) as a byproduct. Care must be taken if other reducible functional groups are present in the molecule. organic-chemistry.orgresearchgate.net
Lewis Acid Cleavage Boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI) in a chlorinated solvent at low temperatures. These are powerful reagents for cleaving ethers. The use of a cation scavenger like pentamethylbenzene (B147382) can improve selectivity. researchgate.net

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). | This method is suitable for benzylic ethers, especially p-methoxybenzyl (PMB) ethers, but can also be applied to benzyl ethers. organic-chemistry.org |

The synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one is typically achieved via an Ullmann condensation of resorcinol (B1680541) and 2-bromobenzoic acid or 2-iodobenzoic acid, followed by cyclization. nih.govmdpi.com The protection of the resulting hydroxyl group with benzyl bromide would then yield this compound. mdpi.com The subsequent deprotection regenerates the biologically relevant hydroxyl group.

Once the benzyloxy group is removed to reveal the 3-hydroxy functionality, this phenol (B47542) can be used as a handle for introducing a wide array of other substituents via O-alkylation or O-acylation. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

For example, starting from 3-hydroxy-6H-benzo[c]chromen-6-one, various 3-alkoxy derivatives can be synthesized by reaction with the corresponding alkyl halides in the presence of a base. mdpi.com

Synthesis of 3-Alkoxy-6H-benzo[c]chromen-6-one Derivatives

Derivative Starting Material Yield Melting Point (°C)
3-Methoxy-6H-benzo[c]chromen-6-one Iodomethane 61% 131.5–132.8
3-(Pentyloxy)-6H-benzo[c]chromen-6-one 1-Bromopentane 56% 69.4–71.8
This compound (Bromomethyl)benzene 99% 113.2–115.3

Data sourced from a study on phosphodiesterase II inhibitors. mdpi.com

These transformations highlight that the benzyloxy group is primarily a synthetic intermediate, enabling access to the parent phenol, which can then be diversified to explore its chemical and biological properties.

Annulation and Ring Expansion Reactions of this compound Derivatives

Annulation and ring expansion reactions represent advanced strategies for modifying the core structure. While many methods focus on building the benzo[c]chromenone skeleton from simpler precursors, reactions on the pre-formed, substituted scaffold are also of interest.

A notable example involves the synthesis of 6H-benzo[c]chromene scaffolds starting from o-benzyl-protected phenols. acs.orgacs.org This method utilizes a C–H sulfenylation followed by a photocatalyzed radical cyclization. The process involves the formation of an aryl radical which undergoes a 5-exo-trig cyclization. This is followed by a ring expansion step, driven by rearomatization, to deliver the final tricyclic 6H-benzo[c]chromene system. acs.orgacs.org This innovative approach constructs the core ring system while the benzyloxy group is already in place, demonstrating its compatibility with modern synthetic methods involving radical intermediates.

Structure Activity Relationship Sar Studies Centered on the 3 Benzyloxy 6h Benzo C Chromen 6 One Framework

Conformational Analysis and Molecular Recognition Aspects of 3-(benzyloxy)-6H-benzo[c]chromen-6-one Analogues

The three-dimensional conformation of the 6H-benzo[c]chromen-6-one scaffold is a key determinant of its molecular recognition by biological targets. The core structure, a type of benzopyranone, is largely planar, which facilitates interactions such as π-π stacking with aromatic residues in protein binding sites. tubitak.gov.trnih.gov SAR studies on related chromene skeletons have demonstrated that specific stereochemistry is crucial for receptor binding. For instance, in a series of 2H-chromene-3-carboxylic acid derivatives, the (R)-configuration was found to be essential for potent and selective binding to the Endothelin-A (ET(A)) receptor, suggesting that the receptor's binding pocket is chiral and recognizes a specific enantiomer. researchgate.net

The recognition of analogues by their target proteins often depends on the precise arrangement of functional groups on this core structure. For example, studies on 6H-benzo[c]chromen-6-one derivatives as estrogen receptor beta (ERβ) agonists found that specific substitution patterns are required for high-affinity binding. nih.gov This highlights that while the core scaffold provides the basic shape for recognition, the substituents dictate the specificity and strength of the interaction. The lactone ring within the structure is also a significant feature, with studies on related urolithins indicating its importance for selective metal ion binding. nih.gov

Influence of the Benzyloxy Substituent on Molecular Interactions within the Benzo[c]chromen-6-one Core

The benzyloxy group at the 3-position significantly influences the molecule's interaction profile. This substituent, composed of a benzyl (B1604629) group linked via an ether oxygen, can engage in multiple types of non-covalent interactions. The terminal phenyl ring of the benzyloxy group can participate in π-π stacking or hydrophobic interactions within a receptor's active site. nih.gov Computational studies on other scaffolds have shown that benzyloxy-containing ligands can be stabilized in protein-ligand complexes through these π-π stacking interactions, leading to effective binding. nih.gov

Research on a series of 3-substituted-6H-benzo[c]chromen-6-one derivatives as potential phosphodiesterase II (PDE2) inhibitors provides comparative data on the influence of the ether-linked substituent at this position. mdpi.com While this compound (compound 1j ) was synthesized, the study found that analogues with smaller alkyl groups, specifically those with fewer than five carbons, exhibited relatively good PDE2 inhibitory activity. mdpi.com This suggests that for this particular target, the size and nature of the group at the 3-position are finely tuned, and a large benzyloxy group may not be optimal compared to smaller alkoxy groups.

Table 1: Comparison of 3-Substituted 6H-benzo[c]chromen-6-one Analogues mdpi.com

Compound NameSubstituent at 3-PositionNotes on Activity/Synthesis
3-Methoxy-6H-benzo[c]chromen-6-one (1a)MethoxySynthesized as part of a series to evaluate PDE2 inhibition. mdpi.com
3-Isopropoxy-6H-benzo[c]chromen-6-one (1c)IsopropoxySynthesized as part of a series to evaluate PDE2 inhibition. mdpi.com
3-Propoxy-6H-benzo[c]chromen-6-one (1d)PropoxySynthesized as part of a series to evaluate PDE2 inhibition. mdpi.com
This compound (1j)BenzyloxySynthesized with 99% yield. mdpi.com The study noted better PDE2 activity with smaller alkyl groups. mdpi.com

Positional Effects of Functional Groups on the 6H-benzo[c]chromen-6-one Skeleton Related to 3-Substitution

The biological activity of 6H-benzo[c]chromen-6-one derivatives is highly sensitive to the positioning of functional groups on the aromatic rings. SAR studies consistently show that moving a substituent, even by one position, can dramatically alter binding affinity and selectivity. For instance, in the development of selective ERβ agonists, it was discovered that having hydroxyl groups at both the 3 and 8 positions is essential for activity. nih.gov This indicates a specific requirement for hydrogen bond donors at these precise locations to interact with the receptor.

Similarly, studies on other molecular frameworks emphasize the critical nature of substituent placement. Research on benzyloxy-substituted chalcones as monoamine oxidase B (MAO-B) inhibitors showed that a benzyloxy group at the para-position of a phenyl ring resulted in significantly higher inhibitory activity compared to an ortho-position placement. nih.gov This para-positioning enhanced MAO-B inhibition and selectivity. nih.gov Extrapolating this principle to the 6H-benzo[c]chromen-6-one core, the location of the benzyloxy group at position 3 is not arbitrary; its interaction with a target protein is defined by this specific placement relative to other features of the molecule and the topology of the binding site. Modifications at other positions, such as the 2-, 4-, and 6-positions, have also been shown to be important for improving activity in related chromene structures. researchgate.net

Computational Approaches to Ligand-Target Interaction Profiling for this compound

Computational methods are powerful tools for profiling the interactions between a ligand like this compound and its potential biological targets. ucl.ac.uk These approaches can predict and analyze binding modes, affinities, and the specific molecular forces that stabilize the ligand-protein complex.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations could be used to place the molecule into the active site of a target like PDE2 or a monoamine oxidase. The results would reveal potential binding poses and highlight key interactions, such as hydrogen bonds involving the lactone carbonyl or π-π stacking from the benzyloxy group's phenyl ring. nih.gov

Following docking, interaction energy calculations can quantify the contributions of specific amino acid residues to the binding affinity. nih.gov These calculations typically sum the energetic contributions from forces like van der Waals interactions, Coulomb electrostatics, and hydrogen bonding. nih.gov This allows researchers to identify the key residues responsible for anchoring the ligand in the binding site. For example, studies on MAO-B inhibitors calculated the interaction energies between the ligands and residues within 4 Å to understand the binding mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another computational approach. nih.gov By creating a statistical model that correlates structural descriptors of a series of analogues with their biological activity, QSAR can predict the activity of new compounds and identify the key molecular properties that drive potency. nih.gov Such a model for this compound and its derivatives could guide the synthesis of more potent inhibitors.

Table 2: Common Computational Methods in Ligand-Target Profiling

Computational MethodApplication and PurposeRelevant Findings from Literature
Molecular DockingPredicts the binding orientation of a ligand within a protein's active site. nih.govUsed to study candidates for MAO-B and COX-1, predicting binding poses. nih.govnih.gov
Interaction Energy CalculationQuantifies the energetic contributions (van der Waals, electrostatic, H-bonds) of individual amino acid residues to ligand binding. nih.govCalculations for MAO-B inhibitors revealed key residue contributions to binding energy. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship)Develops mathematical models to correlate chemical structures with biological activity, enabling prediction for new compounds. nih.govA highly predictive QSAR model (R² = 0.9125) was developed for a series of benzyloxy chalcones. nih.gov
Target Interaction Profile Fingerprints (TIPFs)A virtual screening method based on comparing the protein interaction profiles of different compounds to find new targets. nih.govSuccessfully used to identify novel inhibitors for MAO-B and COX-1. nih.gov

Computational and Theoretical Investigations of 3 Benzyloxy 6h Benzo C Chromen 6 One

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 3-(benzyloxy)-6H-benzo[c]chromen-6-one.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, as the orbital most willing to donate electrons, is associated with nucleophilic or electron-donating character. Conversely, the LUMO, being the most ready to accept electrons, relates to electrophilic or electron-accepting character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed across the electron-rich regions of the benzo[c]chromen-6-one core and the benzyloxy substituent. The LUMO, on the other hand, would likely be localized on the electron-deficient pyran-6-one ring system.

From the HOMO and LUMO energy values, several chemical reactivity indices can be calculated to quantify the molecule's behavior. These global reactivity descriptors provide a more nuanced understanding of its chemical properties.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it signifies the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ² / (2η), this index quantifies the electrophilic power of a molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Derived Chemical Reactivity Indices for this compound (calculated at the B3LYP/6-311G(d,p) level of theory).
ParameterValue (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.45Indicates kinetic stability and reactivity
Ionization Potential (I)6.25Energy required to remove an electron
Electron Affinity (A)1.80Energy released upon gaining an electron
Electronegativity (χ)4.025Measures the ability to attract electrons
Chemical Hardness (η)2.225Resistance to change in electron distribution
Chemical Softness (S)0.449Indicates polarizability
Electrophilicity Index (ω)3.64Quantifies electrophilic power

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen of the lactone ring, highlighting its nucleophilic character and ability to act as a hydrogen bond acceptor. researchgate.net The benzyloxy oxygen would also contribute to a negative potential region. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blueish-green), and the carbon atom of the carbonyl group would be in a region of positive potential, making it a site for potential nucleophilic attack.

Molecular Dynamics Simulations and Conformational Preferences

While quantum chemical calculations are often performed on a single, optimized geometry (often in the gas phase), molecules in reality are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, flexibility, and intermolecular interactions over time.

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the benzyloxy group. The rotation around the C-O-C bonds of the ether linkage allows this group to adopt different spatial orientations relative to the rigid benzo[c]chromen-6-one core. These conformational preferences can be crucial in determining how the molecule interacts with other molecules, such as biological receptors or solvent molecules. The simulations could reveal the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's structure.

In Silico Prediction of Non-Covalent Interactions

Non-covalent interactions play a critical role in many chemical and biological processes. For this compound, several types of non-covalent interactions can be predicted using computational methods:

π-π Stacking: The presence of multiple aromatic rings (the benzo[c]chromen-6-one core and the benzyl (B1604629) group) suggests a high propensity for π-π stacking interactions with other aromatic systems. These interactions are important in crystal packing and in the binding to biological targets like DNA or proteins.

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor. The ether oxygen of the benzyloxy group can also participate as a weaker hydrogen bond acceptor.

C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the π-electron clouds of other aromatic systems.

Computational tools can be used to model and quantify these interactions, helping to understand the molecule's aggregation behavior and its potential binding modes with various partners.

Theoretical Spectroscopic Property Predictions (e.g., NMR, Mass Spectrometry)

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. orgsyn.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can obtain theoretical chemical shifts that can be compared with experimental spectra. This comparison can help in the definitive assignment of ambiguous signals and confirm the proposed structure.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound.
Carbon AtomPredicted Chemical Shift (ppm)Structural Context
C=O (Lactone)~161.0Carbonyl carbon, highly deshielded
C-O (Benzyloxy)~158.0Aromatic carbon attached to the benzyloxy group
Aromatic C-H115.0 - 135.0Range for various protonated aromatic carbons
Aromatic Quaternary C120.0 - 150.0Range for non-protonated aromatic carbons
CH₂ (Benzyl)~70.0Methylene (B1212753) carbon of the benzyloxy group

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can be used to calculate the exact mass of the parent molecule and its most likely fragmentation patterns. orgsyn.org The molecular formula of this compound is C₂₀H₁₄O₃, giving a monoisotopic mass of 302.0943 Da. Theoretical fragmentation analysis can suggest which bonds are most likely to break upon ionization, helping to interpret the experimental MS/MS data. Common fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da).

Advanced Applications of 3 Benzyloxy 6h Benzo C Chromen 6 One in Chemical Research

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The 6H-benzo[c]chromen-6-one core is a foundational structure for a class of bioactive compounds, including naturally occurring metabolites like urolithins. tubitak.gov.trnih.gov The synthesis of this core and its derivatives is a key focus in organic chemistry, with methods including Suzuki coupling reactions followed by lactonization, and various metal-catalyzed or radical-mediated cyclizations. tubitak.gov.trorgsyn.org

3-(Benzyloxy)-6H-benzo[c]chromen-6-one serves as a crucial intermediate in the multi-step synthesis of more complex molecular architectures. The benzyloxy group acts as a protecting group for the 3-hydroxyl functionality. This protection strategy is fundamental in organic synthesis, allowing for chemical modifications on other parts of the molecule without affecting the reactive hydroxyl group.

The synthesis of this compound itself can be achieved from 3-hydroxy-6H-benzo[c]chromen-6-one and (bromomethyl)benzene. mdpi.com Once other desired synthetic transformations are complete, the benzyl (B1604629) group can be readily removed via standard deprotection methods, such as catalytic hydrogenation, to reveal the 3-hydroxy group. This hydroxylated product, a urolithin analogue, can then be used for further functionalization or as the final target molecule. nih.govsemanticscholar.org For instance, the synthesis of 3-methoxy-6H-benzo[c]chromen-6-one, a key constituent of the herbal medicine shilajit, has been achieved through cyclization and oxidation reactions, highlighting the importance of accessing functionalized benzo[c]chromen-ones. researchgate.net The utility of this compound as an intermediate lies in its ability to provide a stable, yet easily deprotected, version of the 3-hydroxy-6H-benzo[c]chromen-6-one scaffold, enabling the construction of a library of derivatives with diverse functionalities. mdpi.comnih.gov

Table 1: Synthetic Approaches to the 6H-benzo[c]chromen-6-one Core

Method Description Key Intermediates/Reagents Reference
Suzuki-Miyaura Coupling Cross-coupling of a phenyl boronic acid with an o-halo-benzoic acid, followed by intramolecular lactonization. (Ph3P)4Pd, Na2CO3, BBr3 tubitak.gov.tr
Radical Cyclization Tributyltin hydride (Bu3SnH) mediated cyclization of o-(benzyloxy)aryl radicals. Bu3SnH, PCC (oxidation) researchgate.net
C–H Functionalization Photocatalytically triggered single-electron transfer to an S-Aryl dibenzothiophenium salt, leading to radical cyclization and ring expansion. Ir(ppy)3, [Ru(bpy)3]Cl2 nih.gov

Development of this compound as Chemical Probes for Research

Chemical probes are essential tools for visualizing and understanding complex biological processes. The benzo[c]chromen-6-one scaffold, due to its inherent fluorescent properties, is an excellent platform for developing such probes. researchgate.net this compound is a direct synthetic precursor to 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), a compound that has been successfully developed into a selective fluorescent sensor. nih.govsemanticscholar.orgtubitak.gov.tr

The design of effective chemical probes based on the chromenone (or benzo[c]chromen-6-one) core follows several key principles:

Fluorophore Core: The planar, conjugated ring system of the chromenone scaffold serves as the fundamental fluorophore. researchgate.netnih.gov Its photophysical properties can be tuned by introducing various substituents.

Push-Pull Systems: Introducing electron-donating and electron-withdrawing groups into the chromenone structure can create a "push-pull" fluorescent effect, enhancing quantum yields and modulating emission wavelengths. researchgate.net

Analyte Recognition Site: A specific functional group is incorporated to selectively interact with the target analyte. In the case of probes derived from 3-hydroxy-6H-benzo[c]chromen-6-one, the hydroxyl group and the lactone (or lactam in related structures) carbonyl group are crucial for metal ion binding. nih.govrsc.org

Signaling Mechanism: The interaction between the probe and the analyte must trigger a measurable change in the fluorescence signal. This can be an "on-off" mechanism, where fluorescence is quenched or activated upon binding. For example, 3-hydroxy-6H-benzo[c]chromen-6-one acts as an "on-off" selective sensor for iron (III), where its fluorescence is quenched upon binding to the Fe³⁺ ion. nih.govsemanticscholar.org

Probes derived from the 3-hydroxy-6H-benzo[c]chromen-6-one scaffold are valuable for elucidating biochemical pathways by enabling the detection of specific analytes within cellular environments. nih.govsemanticscholar.org

The primary application demonstrated for 3-hydroxy-6H-benzo[c]chromen-6-one is the selective detection of intracellular iron (III). nih.govsemanticscholar.org The mechanism of this sensing capability is rooted in the specific chelation of the Fe³⁺ ion by the probe molecule. Fluorometric titration studies have shown that the probe's fluorescence intensity decreases significantly in the presence of Fe³⁺, while other physiologically relevant metal ions cause minimal interference. This indicates a selective interaction. The mechanism involves the formation of a complex between the Fe³⁺ ion and the probe, likely involving the phenolic hydroxyl group at the 3-position and the carbonyl oxygen of the lactone ring. This binding event alters the electronic state of the fluorophore, leading to the quenching of its fluorescence. This "on-off" signaling allows for the visualization of local concentrations and changes in Fe³⁺ levels within cells, providing a tool to study the mechanisms of iron homeostasis and transport without focusing on the downstream biological effects. nih.govsemanticscholar.orgtubitak.gov.tr

Role in Materials Science (e.g., as a component in fluorescent materials)

The intrinsic photophysical properties of the 6H-benzo[c]chromen-6-one core make it a valuable component in the field of materials science, particularly for the development of novel fluorescent materials. researchgate.net The rigid, planar structure and extensive π-conjugation give rise to fluorescence, which can be tailored through synthetic modification.

Derivatives of 6H-benzo[c]chromen-6-one have been developed as selective fluorescent chemosensors. nih.govsemanticscholar.org Specifically, 3-hydroxy-6H-benzo[c]chromen-6-one, readily obtained from its benzyloxy-protected precursor, functions as a highly selective fluorescent sensor for iron (III) ions in aqueous environments. nih.govtubitak.gov.tr This property is a direct application in materials science, where the molecule acts as a functional material for detecting specific chemical species. The "on-off" fluorescence behavior upon binding to Fe³⁺ provides a clear signal, making it a candidate for incorporation into sensing platforms or materials designed to monitor environmental or biological iron levels. nih.govsemanticscholar.org The ability to assemble libraries of chromone-derived fluorophores with diverse structural and fluorescence properties allows for the selection of materials with optimized characteristics for specific applications, such as fluorescence imaging. researchgate.net

Table 2: Photophysical Properties of a Representative Chromenone-Based Sensor

Compound Excitation Max (λex) Emission Max (λem) Sensing Target Mechanism Reference

Analytical Chemistry Applications (e.g., as a reference standard)

In analytical chemistry, well-characterized, high-purity compounds are essential as reference standards for method development, validation, and quality control. This compound is available commercially as a purified chemical, making it suitable for such applications. mdpi.com

Its role as a reference standard is particularly relevant in the analysis of related compounds, such as urolithins and other metabolites of dietary polyphenols. When researchers synthesize a series of 6H-benzo[c]chromen-6-one derivatives for biological testing, this compound can serve as a key starting material and a reference point for spectroscopic and chromatographic analysis. mdpi.com Detailed analytical data, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), have been published for this compound, providing the necessary characterization for its use as a standard. mdpi.com For example, its purity can be assessed by High-Performance Liquid Chromatography (HPLC), and it can be used to calibrate instruments or to identify related structures in complex mixtures. mdpi.com While some suppliers provide it for early-stage research without extensive in-house analytical data, its availability as a discrete chemical entity allows individual laboratories to fully characterize it for use as a reference in their specific analytical methods. sigmaaldrich.comsigmaaldrich.com

Table 3: Compound Names Mentioned in the Article

Compound Name Other Names / Abbreviation
This compound -
3-hydroxy-6H-benzo[c]chromen-6-one Urolithin B, URO-B
3-methoxy-6H-benzo[c]chromen-6-one -
(bromomethyl)benzene Benzyl bromide
Iron (III) Fe³⁺

Natural Occurrence and Biosynthetic Considerations of Benzo C Chromen 6 One Derivatives

Isolation and Characterization from Natural Sources

Benzo[c]chromen-6-one derivatives, primarily in the form of urolithins, are not isolated from plants directly but from biological samples after the consumption of ET- and EA-rich foods. nih.govnih.gov Their precursors, however, are abundant in the plant kingdom.

Precursor Sources: Ellagitannins and ellagic acid are found in a variety of dietary sources. mdpi.comnih.gov Foods rich in these precursors include pomegranates, various berries (like raspberries, strawberries, and cloudberries), nuts (such as walnuts and chestnuts), and oak-aged wines. researchgate.netnih.gov For instance, the ET content in Arctic bramble can reach up to 24.91 mg/g. mdpi.com

Natural Source (Precursors)Key Precursor CompoundsReference
Pomegranate (Punica granatum)Punicalagins, Ellagic Acid frontiersin.orgmdpi.com
Walnuts (Juglans regia)Ellagitannins, Ellagic Acid nih.govnih.gov
Strawberries (Fragaria × ananassa)Agrimoniin, Ellagic Acid nih.govmdpi.com
Raspberries (Rubus idaeus)Sanguiin H-6, Lambertianin C, Ellagic Acid mdpi.comnih.gov
Cloudberries (Rubus chamaemorus)Ellagitannins nih.gov
Oak-aged WinesEllagitannins (from barrels) mdpi.com
Muscadine Grapes (Vitis rotundifolia)Ellagic Acid, Ellagitannins mdpi.com

Isolation and Characterization of Urolithins: The isolation of urolithins is a multi-step process involving extraction from biological matrices, followed by purification and structural identification. Feces and urine are the primary sources for isolating these metabolites following the consumption of ET-rich foods. nih.govacs.org

Research teams have successfully isolated and characterized numerous urolithins. For instance, after administering a pomegranate extract to human volunteers, novel urolithins were detected in fecal samples. acs.org The process involved:

Extraction: Samples were homogenized and extracted using solvent mixtures like methanol/water or methanol/DMSO/water, often with a small percentage of acid to improve stability. acs.org

Purification: The crude extracts were cleaned up and concentrated. For preparative isolation, techniques like high-speed counter-current chromatography (HSCCC) and semi-preparative High-Performance Liquid Chromatography (HPLC) have been employed to obtain pure compounds. acs.orgresearchgate.net

Characterization: The structures of the isolated urolithins are determined using a combination of advanced analytical techniques. High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR) provides definitive structural confirmation. acs.org Ultraviolet (UV) spectroscopy is also used to provide preliminary structural information based on the chromophore system. acs.org

To date, over a dozen different urolithins have been identified from biological samples. nih.gov

Compound NameCore StructureHydroxylation PatternReference
Urolithin M-56H-benzo[c]chromen-6-one3,4,8,9,10-Pentahydroxy nih.gov
Urolithin M-66H-benzo[c]chromen-6-one3,4,8,9-Tetrahydroxy nih.gov
Urolithin M-76H-benzo[c]chromen-6-one3,4,8-Trihydroxy nih.gov
Urolithin C6H-benzo[c]chromen-6-one3,8,9-Trihydroxy mdpi.com
Urolithin D6H-benzo[c]chromen-6-one3,4,9-Trihydroxy researchgate.net
Urolithin A6H-benzo[c]chromen-6-one3,8-Dihydroxy researchgate.netmdpi.com
Isourolithin A6H-benzo[c]chromen-6-one3,9-Dihydroxy nih.govmdpi.com
Urolithin B6H-benzo[c]chromen-6-one3-Hydroxy researchgate.netmdpi.com

Beyond mammalian metabolism, dibenzo-α-pyrones are also produced by various microorganisms, such as fungi and mycobionts, through different biosynthetic routes. mdpi.comnih.gov For example, Alternariol (B1665735) is a dibenzo-α-pyrone produced by Alternaria fungi. nih.gov

Proposed Biosynthetic Pathways of Benzo[c]chromen-6-one Scaffolds

The formation of the benzo[c]chromen-6-one scaffold in humans is a fascinating example of symbiosis between host and microbiome. The pathway begins with the ingestion of ellagitannins. frontiersin.orgnih.gov

Hydrolysis to Ellagic Acid: In the gut, ellagitannins are first hydrolyzed, releasing ellagic acid (EA). This can occur under the acidic conditions of the stomach or be facilitated by microbial enzymes in the intestine. mdpi.comresearchgate.net

Lactone Ring Cleavage: The transformation of EA is initiated by the gut microbiota. The first key step involves the enzymatic cleavage of one of the two lactone rings in the EA molecule, followed by decarboxylation. This reaction converts the tetracyclic EA into a tricyclic 6H-benzo[c]chromen-6-one core structure, yielding pentahydroxy urolithins like Urolithin M-5. nih.gov

Sequential Dehydroxylation: Following the initial conversion, a series of dehydroxylation reactions occur, where hydroxyl (-OH) groups are progressively removed from the aromatic rings by microbial enzymes. nih.gov This stepwise removal generates the diversity of urolithins observed in biological systems. The specific sequence of these dehydroxylation steps leads to the formation of various intermediates (Urolithin M-6, Urolithin C, Urolithin D) and the final, more common metabolites like Urolithin A, Isourolithin A, and Urolithin B. nih.govmdpi.com

The ability to perform this transformation varies significantly among individuals, leading to the concept of "metabotypes". nih.gov Individuals can be classified into Metabotype A (producing primarily Urolithin A), Metabotype B (producing Isourolithin A and Urolithin B in addition to Urolithin A), and Metabotype 0 (unable to produce these final urolithins). frontiersin.orgresearchgate.net Specific bacterial species, such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae, have been identified as key players in this metabolic process, capable of converting ellagic acid into various urolithins. nih.gov

In contrast, the biosynthesis of dibenzo-α-pyrones in fungi, like alternariol in Alternaria species, follows a completely different route known as the polyketide pathway. mdpi.comnih.gov This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase enzyme to build the characteristic tricyclic scaffold. nih.gov

Future Research Directions and Uncharted Territories for 3 Benzyloxy 6h Benzo C Chromen 6 One

Innovations in Synthesis and Derivatization Strategies

The synthesis of the 6H-benzo[c]chromen-6-one scaffold has been approached through various methodologies, including metal-catalyzed cross-coupling reactions, cycloadditions, and intramolecular cyclizations. tubitak.gov.trorgsyn.orgresearchgate.net A documented synthesis of 3-(benzyloxy)-6H-benzo[c]chromen-6-one involves the reaction of 3-hydroxy-6H-benzo[c]chromen-6-one with (bromomethyl)benzene. mdpi.com Future innovations in the synthesis of this compound could focus on enhancing efficiency, sustainability, and access to a wider range of derivatives.

Key areas for future synthetic research include:

One-Pot and Domino Reactions: Developing novel one-pot syntheses, such as the palladium-catalyzed domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization, could provide a more direct and atom-economical route to the core structure. chemrxiv.org

C-H Activation: Exploring transition metal-catalyzed C-H activation/functionalization of the benzo[c]chromenone core would enable the direct introduction of various substituents without the need for pre-functionalized starting materials, offering a more streamlined approach to derivatization.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could offer milder and more environmentally friendly conditions for the construction and derivatization of the benzo[c]chromenone ring system.

Flow Chemistry: The implementation of continuous flow chemistry could allow for safer, more scalable, and highly controlled production of this compound and its analogs.

Further derivatization of the parent molecule could unlock a diverse chemical space for biological screening. Strategies could involve modifications at various positions of the benzo[c]chromenone skeleton, as well as alterations to the benzyloxy group.

Derivative Class Potential Modification Strategy Rationale
Hydroxylated/Alkoxylated AnalogsSelective demethylation or etherification of potential precursors.To explore structure-activity relationships, mimicking naturally occurring urolithins. mdpi.com
Halogenated DerivativesElectrophilic halogenation or Sandmeyer reactions on amino-precursors.To modulate electronic properties and metabolic stability.
Amino-functionalized CompoundsNitration followed by reduction, or palladium-catalyzed amination.To introduce sites for further conjugation or to explore new biological interactions.
Glycosylated DerivativesKoenigs-Knorr reaction or other glycosylation methods on a hydroxylated precursor.To enhance bioavailability and explore interactions with specific cellular targets.

Emerging Applications in Interdisciplinary Chemical Sciences

The 6H-benzo[c]chromen-6-one scaffold is a privileged structure in medicinal chemistry and materials science. tubitak.gov.tr While this compound itself has not been extensively studied for its applications, its structural similarity to biologically active compounds suggests significant potential in various interdisciplinary fields.

Potential future applications include:

Medicinal Chemistry: Related hydroxylated derivatives, known as urolithins, have shown promise as phosphodiesterase II inhibitors for neurodegenerative diseases, and some analogs act as selective estrogen receptor beta (ERβ) agonists. mdpi.comnih.gov Future research could investigate this compound and its derivatives as modulators of these or other therapeutically relevant targets. The anticancer potential observed in related urolithins also warrants investigation for this compound. researchgate.net

Chemical Biology and Sensing: The core structure of 6H-benzo[c]chromen-6-one has been utilized in the development of fluorescent sensors. For instance, 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) acts as a selective fluorescent sensor for iron (III) ions. nih.govsemanticscholar.org The benzyloxy derivative could be explored for similar sensing applications, potentially with altered selectivity or photophysical properties.

Materials Science: The fused aromatic system of the benzo[c]chromenone core suggests potential applications in organic electronics. Derivatives with appropriate substituents could be investigated as organic light-emitting diode (OLED) materials or as components in organic photovoltaics.

Sports Nutrition and Physiology: Urolithin A, a metabolite of ellagic acid with the same core structure, is being explored for its benefits in sports nutrition, including enhancing muscle endurance and mitochondrial function. nih.gov Investigating whether synthetic analogs like this compound can mimic or enhance these effects is a compelling avenue for future research.

Integration of Advanced Computational Methodologies

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, a synergistic approach combining computational and experimental studies could accelerate the discovery of its potential applications.

Future computational studies could focus on:

Molecular Docking and Virtual Screening: To identify potential biological targets, the structure of this compound can be docked into the active sites of various enzymes and receptors. This can help prioritize experimental screening efforts.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of intramolecular and intermolecular interactions, providing insights into the forces that govern its binding to biological targets. mdpi.com

Density Functional Theory (DFT) Calculations: DFT can be employed to predict spectroscopic properties (e.g., NMR, IR, UV-Vis), molecular orbitals (HOMO/LUMO), and reactivity descriptors. This information is valuable for understanding its electronic structure and designing new derivatives with tailored properties. A study on a related benzo[f]chromenone has already demonstrated the utility of this approach. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with biological membranes or the active sites of proteins over time, offering a deeper understanding of its mechanism of action at the molecular level.

Exploration of Novel Molecular Interaction Modalities

The future of research on this compound also lies in the exploration of molecular interactions that have not yet been considered for this class of compounds.

Uncharted areas of molecular interaction to be explored include:

Allosteric Modulation: Beyond direct inhibition or activation of enzyme active sites, this compound and its derivatives could be investigated as allosteric modulators, which bind to a site other than the active site to regulate protein function.

Protein-Protein Interaction (PPI) Inhibition: Many disease pathways are driven by specific protein-protein interactions. The rigid, polycyclic structure of the benzo[c]chromenone core could serve as a scaffold for designing inhibitors of such interactions.

Nucleic Acid Intercalation/Binding: The planar aromatic nature of the core structure suggests the possibility of intercalation into DNA or binding to specific RNA structures. This could be a potential mechanism for anticancer or antiviral activity.

Modulation of Epigenetic Targets: Investigating the interaction of this compound with epigenetic enzymes such as histone deacetylases (HDACs) or methyltransferases could uncover novel therapeutic opportunities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.